

Technical Guide: 6-amino-2-fluoropyridine-3carboxamide

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Compound of Interest		
Compound Name:	6-Amino-2-fluoronicotinamide	
Cat. No.:	B067031	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6-amino-2-fluoropyridine-3-carboxamide is a specialized chemical compound for which extensive public data is not readily available. The information presented in this guide, including physical properties, experimental protocols, and biological activities, is largely inferred from structurally related compounds. All data presented should be considered theoretical and requires experimental validation.

Executive Summary

This technical guide provides a comprehensive overview of 6-amino-2-fluoropyridine-3-carboxamide, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this document extrapolates information from analogous structures to provide a foundational understanding of its chemical and biological profile. The guide covers the compound's structure, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential therapeutic applications based on the bioactivity of similar pyridine carboxamide derivatives.

Chemical Structure and Identifiers

The chemical structure of 6-amino-2-fluoropyridine-3-carboxamide is defined by a pyridine core substituted with an amino group at the 6-position, a fluorine atom at the 2-position, and a carboxamide group at the 3-position.



Systematic IUPAC Name: 6-amino-2-fluoropyridine-3-carboxamide

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of 6-amino-2-fluoropyridine-3-carboxamide

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-amino-2-fluoropyridine-3-carboxamide. These values are calculated based on its structure and should be confirmed experimentally.

Property	Predicted Value	Reference
Molecular Formula	C ₆ H ₆ FN ₃ O	N/A
Molecular Weight	155.13 g/mol	[1]
Canonical SMILES	C1=CC(=C(C(=O)N)N=C1F)N	N/A
InChI Key	Inferred: DVOZAVLWRMWZHE- UHFFFAOYSA-N	[1]
CAS Number	Not available	N/A
PubChem CID	Not available	N/A
Topological Polar Surface Area	82 Ų	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bonds	1	[1]

Proposed Synthesis and Experimental Protocol

As 6-amino-2-fluoropyridine-3-carboxamide is not commercially available, a potential synthetic route is proposed based on established organic chemistry principles and published syntheses of analogous compounds.[2][3][4] The proposed pathway involves a multi-step synthesis starting from 2,6-difluoropyridine.



Proposed Synthetic Pathway



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Caption: Proposed synthesis workflow for 6-amino-2-fluoropyridine-3-carboxamide.

Detailed Experimental Protocol

Step 1: Carboxylation of 2,6-Difluoropyridine to yield 2,6-Difluoropyridine-3-carboxylic acid

This step can be achieved via a directed ortho-metalation followed by quenching with carbon dioxide.

- Materials: 2,6-Difluoropyridine, n-Butyllithium (n-BuLi) in hexanes, Dry diethyl ether or tetrahydrofuran (THF), Dry ice (solid CO₂), Hydrochloric acid (HCl).
- Procedure:
 - Dissolve 2,6-difluoropyridine in dry diethyl ether or THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
 - Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
 - Quench the reaction by adding crushed dry ice in excess.
 - Allow the reaction mixture to warm to room temperature.
 - Acidify the mixture with aqueous HCI.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluoropyridine-3-carboxylic acid.

Foundational & Exploratory





Step 2: Amidation of 2,6-Difluoropyridine-3-carboxylic acid to yield 2,6-Difluoropyridine-3-carboxamide

Standard peptide coupling or acid chloride formation followed by amination can be employed.

- Materials: 2,6-Difluoropyridine-3-carboxylic acid, Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU), Ammonium hydroxide (NH₄OH) or ammonia gas, Dry dichloromethane (DCM) or dimethylformamide (DMF).
- Procedure (via acid chloride):
 - Reflux a solution of 2,6-difluoropyridine-3-carboxylic acid in thionyl chloride for 2-3 hours.
 - Remove the excess thionyl chloride under reduced pressure.
 - Dissolve the resulting acid chloride in a dry aprotic solvent like DCM.
 - Add this solution dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
 - Stir the reaction mixture for 1-2 hours at room temperature.
 - Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2,6-difluoropyridine-3-carboxamide.

Step 3: Selective Amination of 2,6-Difluoropyridine-3-carboxamide to yield 6-Amino-2-fluoropyridine-3-carboxamide

This step involves a nucleophilic aromatic substitution where one of the fluorine atoms is displaced by an amino group. The fluorine at the 6-position is generally more susceptible to nucleophilic attack.

- Materials: 2,6-Difluoropyridine-3-carboxamide, Aqueous ammonia or a solution of ammonia in a suitable solvent, A sealed reaction vessel.
- Procedure:



- Place 2,6-difluoropyridine-3-carboxamide and a concentrated aqueous solution of ammonia in a sealed pressure vessel.
- Heat the mixture at a temperature typically ranging from 100-150 °C for several hours.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction vessel to room temperature.
- The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.
- If the product remains in solution, extract with a suitable organic solvent.
- Purify the crude product by recrystallization or column chromatography to obtain pure 6amino-2-fluoropyridine-3-carboxamide.

Potential Biological Activity and Applications

While no specific biological data exists for 6-amino-2-fluoropyridine-3-carboxamide, the pyridine carboxamide scaffold is a common motif in many biologically active molecules. Structurally related compounds have shown a range of activities, suggesting potential areas of investigation for this molecule.

- Antifungal Activity: Pyridine carboxamides have been investigated as potential succinate dehydrogenase inhibitors, exhibiting antifungal properties.[3][5]
- Antibacterial Activity: The pyridine scaffold is present in numerous antibacterial agents.[6]
 Modifications to the substitution pattern can lead to potent activity against various bacterial strains.
- Kinase Inhibition: Substituted aminopyridines are known to be effective kinase inhibitors, a class of drugs with significant applications in oncology.[7]
- Anticancer Properties: Some 6-amino-2-pyridone derivatives have demonstrated anti-cancer bioactivity.[8]



 CNS Activity: Thioalkyl derivatives of pyridine have been shown to possess psychotropic properties, including anticonvulsant and anxiolytic effects.[9]

Safety and Handling

As with any novel chemical compound, 6-amino-2-fluoropyridine-3-carboxamide should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for structurally similar compounds like 6-fluoropyridine-3-carboxamide, it may cause skin and eye irritation and may be harmful if inhaled or ingested.[10] A full safety assessment should be conducted before handling.

Conclusion

6-amino-2-fluoropyridine-3-carboxamide represents a novel chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis and potential biological evaluation, based on the known properties of related compounds. Experimental validation of the proposed synthesis and a thorough investigation of its biological and toxicological profiles are essential next steps in elucidating the therapeutic potential of this molecule.

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